molecular formula C6H3ClN2OS B8004512 2-chloro-1H-thieno[3,2-d]pyrimidin-4-one

2-chloro-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B8004512
M. Wt: 186.62 g/mol
InChI Key: SLIDFTPKOQIIMW-UHFFFAOYSA-N
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Description

2-Chloro-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thiophene-pyrimidinone scaffold with a chlorine substituent at position 2. Its molecular formula is C₆H₃ClN₂OS, and it has a molecular weight of 186.62 g/mol (derived by adding the atomic weight of Cl to the base compound in ). This compound serves as a precursor or intermediate in medicinal chemistry, particularly for developing kinase inhibitors, anti-inflammatory agents, or antimicrobial drugs, as inferred from structurally related analogs .

Properties

IUPAC Name

2-chloro-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIDFTPKOQIIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC2=C1NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-chloro-1H-thieno[3,2-d]pyrimidin-4-one involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of the desired product and to ensure its quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-chloro-1H-thieno[3,2-d]pyrimidin-4-one has numerous scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The thieno[3,2-d]pyrimidin-4-one scaffold is highly versatile, with modifications at positions 2, 3, 6, or 7 significantly altering bioactivity. Below is a detailed comparison with key analogs:

Unsubstituted Thieno[3,2-d]pyrimidin-4-one

  • Structure : Base scaffold (C₆H₄N₂OS; MW 152.17) without substituents .
  • Properties : Lower lipophilicity (logP ~1.2 predicted) compared to chlorinated derivatives.
  • Applications: Serves as a foundational structure for derivatization. Limited standalone bioactivity reported in the evidence.

Benzothieno[3,2-d]pyrimidin-4-one Derivatives

  • Bioactivity: Anti-inflammatory: Compound 4 showed high COX-2 binding affinity (ΔG = −9.4 kcal/mol) and fluorescence properties (Φfl = 0.032) . Tankyrase (TNKS) Inhibition: 2-(Phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (compound 61) inhibited TNKS1/2 with IC₅₀ values of 21 nM and 29 nM, respectively .
  • Comparison: The benzene fusion increases molecular rigidity and target affinity but reduces solubility. Chlorine in 2-chloro-1H-thieno[3,2-d]pyrimidin-4-one may offer a balance between electronic effects and steric bulk.

Pyrido[3,2-d]pyrimidin-4-one Derivatives

  • Structure: Replaces thiophene with a pyridine ring (e.g., 2-amino-6-chloro-pyrido[3,2-d]pyrimidin-4(1H)-one, CAS 897359-74-9) .
  • Bioactivity : Pyrido derivatives are explored as kinase inhibitors or antiviral agents.
  • Comparison : The pyridine ring introduces basicity (pKa ~4.5 for pyridine N) versus the neutral thiophene, affecting pharmacokinetics and target engagement.

Thieno[2,3-d]pyrimidin-4-one Isomers

  • Structure : Thiophene fused at [2,3-d] instead of [3,2-d] positions (e.g., anticancer derivatives in ).
  • Bioactivity : Demonstrated cytotoxicity in cancer cell lines (e.g., DLD-1 colon cancer) via Wnt signaling inhibition .
  • Comparison : Altered ring fusion impacts molecular geometry and binding pocket compatibility.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters:

Property This compound Benzothieno[3,2-d]pyrimidin-4-one Pyrido[3,2-d]pyrimidin-4-one
Molecular Weight 186.62 g/mol 298.34 g/mol (compound 4) 224.64 g/mol
logP (Predicted) ~2.1 ~3.5 ~1.8
Solubility (aq.) Low (chlorine enhances lipophilicity) Very low (due to benzene ring) Moderate (pyridine improves polarity)
Fluorescence Not reported Φfl = 0.032 (compound 4) Not applicable

Antimicrobial Potential

  • Thieno[3,2-d]pyrimidin-4-one derivatives (e.g., 84a–j) exhibited antibacterial activity against Gram-positive pathogens but lower efficacy than ciprofloxacin or metronidazole . Chlorine at position 2 may enhance membrane penetration but requires empirical validation.

Anti-Inflammatory and Anticancer Activity

  • The antipyrine-substituted benzothieno analog (compound 4) showed COX-2 selectivity, suggesting that electron-withdrawing groups (e.g., Cl) could mimic this effect .
  • TNKS inhibitors like compound 61 highlight the scaffold’s utility in oncology, where chloro-substituted derivatives may improve selectivity .

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